molecular formula C16H36N2O B14217211 (2R)-1-[2-(undecylamino)ethylamino]propan-2-ol CAS No. 627525-07-9

(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol

Cat. No.: B14217211
CAS No.: 627525-07-9
M. Wt: 272.47 g/mol
InChI Key: IQFHQMJZNWEHRQ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol is an organic compound with a complex structure that includes an amino group, an ethylamino group, and a long undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[2-(undecylamino)ethylamino]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminoethanol with undecylamine under controlled conditions to form the intermediate product. This intermediate is then further reacted with ®-epichlorohydrin to yield the final compound. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cell signaling and membrane interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of (2R)-1-[2-(undecylamino)ethylamino]propan-2-ol involves its interaction with biological membranes and proteins. The long undecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated processes. The amino groups can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-[2-(dodecylamino)ethylamino]propan-2-ol
  • (2R)-1-[2-(decylamino)ethylamino]propan-2-ol
  • (2R)-1-[2-(octylamino)ethylamino]propan-2-ol

Uniqueness

(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol is unique due to its specific chain length and stereochemistry, which can influence its physical and chemical properties. The undecyl chain provides a balance between hydrophobic and hydrophilic interactions, making it particularly effective in applications requiring amphiphilic compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

627525-07-9

Molecular Formula

C16H36N2O

Molecular Weight

272.47 g/mol

IUPAC Name

(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol

InChI

InChI=1S/C16H36N2O/c1-3-4-5-6-7-8-9-10-11-12-17-13-14-18-15-16(2)19/h16-19H,3-15H2,1-2H3/t16-/m1/s1

InChI Key

IQFHQMJZNWEHRQ-MRXNPFEDSA-N

Isomeric SMILES

CCCCCCCCCCCNCCNC[C@@H](C)O

Canonical SMILES

CCCCCCCCCCCNCCNCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.